N-[(4-chloro-3-nitrophenyl)carbamothioyl]-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-chloro-3-nitrophenyl)carbamothioyl]-4-methoxybenzamide is a synthetic organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of functional groups such as chloro, nitro, and methoxy contributes to its reactivity and versatility in chemical reactions.
Preparation Methods
The synthesis of N-[(4-chloro-3-nitrophenyl)carbamothioyl]-4-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-chloro-3-nitroaniline with thiophosgene to form the corresponding isothiocyanate intermediate. This intermediate is then reacted with 4-methoxybenzamide under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as adjusting temperature, solvent choice, and reaction time .
Chemical Reactions Analysis
N-[(4-chloro-3-nitrophenyl)carbamothioyl]-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The carbamothioyl group can undergo hydrolysis in acidic or basic conditions to yield corresponding amines and thiols.
Common reagents used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), nucleophiles (e.g., amines, thiols), and acids or bases for hydrolysis . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s functional groups make it a candidate for studying enzyme interactions and protein modifications.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-chloro-3-nitrophenyl)carbamothioyl]-4-methoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form covalent bonds with active sites of enzymes, thereby inhibiting their activity. This inhibition can disrupt critical biochemical pathways, leading to therapeutic effects such as the suppression of cancer cell growth .
Comparison with Similar Compounds
N-[(4-chloro-3-nitrophenyl)carbamothioyl]-4-methoxybenzamide can be compared with similar compounds such as:
- N-[(4-chloro-3-nitrophenyl)carbamothioyl]benzamide
- N-[(4-chloro-3-nitrophenyl)carbamothioyl]-3-phenylacrylamide
- N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}-4-methoxybenzamide
These compounds share structural similarities but differ in their specific functional groups and substituents, which can influence their reactivity and applications.
Properties
IUPAC Name |
N-[(4-chloro-3-nitrophenyl)carbamothioyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O4S/c1-23-11-5-2-9(3-6-11)14(20)18-15(24)17-10-4-7-12(16)13(8-10)19(21)22/h2-8H,1H3,(H2,17,18,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAUYFPVVYZKJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.